molecular formula C13H17BBrNO4 B12522488 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12522488
M. Wt: 342.00 g/mol
InChI Key: UBSQOVNMBCRAKZ-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a bromomethyl group, a nitrophenyl group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-(4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, amines, or other substituted derivatives.

    Reduction: Conversion to the corresponding amine.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of its stability and reactivity in Suzuki–Miyaura coupling reactions. The presence of the dioxaborolane ring enhances its ability to participate in transmetalation, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H17BBrNO4

Molecular Weight

342.00 g/mol

IUPAC Name

2-[2-(bromomethyl)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBrNO4/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(16(17)18)7-9(11)8-15/h5-7H,8H2,1-4H3

InChI Key

UBSQOVNMBCRAKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CBr

Origin of Product

United States

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